2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Catalog No.
S1824216
CAS No.
1151-84-4
M.F
C14H9ClN2O2
M. Wt
272.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

CAS Number

1151-84-4

Product Name

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

InChI

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19)

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a chemical compound that belongs to the class of quinazolone derivatives. This compound features a quinazolone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of a chloro group and a hydroxy group on the phenyl ring contributes to its unique chemical properties and potential biological activities. Quinazolones are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.

Synthesis and Characterization:

2-Cl-OH-4(3H)-Qz is a heterocyclic compound belonging to the quinazolone class. Its synthesis has been reported in various research studies, often involving the reaction of 5-chloroanthranilic acid and an appropriate precursor for the quinazolone ring. [PubChem, Compound Summary for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, ]

Alongside its synthesis, researchers also describe methods for characterizing 2-Cl-OH-4(3H)-Qz using techniques like spectroscopy (e.g., infrared, nuclear magnetic resonance) and elemental analysis. [Alfa Chemistry, CAS 1151-84-4 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, ]

Potential Biological Activities:

Studies have explored the potential biological activities of 2-Cl-OH-4(3H)-Qz, with some reporting:

  • Antimicrobial activity: Research suggests that 2-Cl-OH-4(3H)-Qz might exhibit antibacterial and antifungal properties. [ChemicalBook, 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, ] However, further investigation is needed to confirm its efficacy and potential mechanisms of action.
  • Antioxidant activity: Studies have indicated that 2-Cl-OH-4(3H)-Qz might possess free radical scavenging properties, suggesting potential antioxidant activity. [More information is needed to confirm this and explore its implications]

Additional Research:

  • Mechanism of action: Understanding the mechanisms by which 2-Cl-OH-4(3H)-Qz exerts its potential biological activities is crucial for its development as a therapeutic agent.
  • In vivo studies: While some studies have explored the in vitro (laboratory) effects of 2-Cl-OH-4(3H)-Qz, further research is needed to evaluate its efficacy and safety in living organisms.
  • Toxicity studies: A comprehensive understanding of the potential toxic effects of 2-Cl-OH-4(3H)-Qz is crucial before considering any potential therapeutic applications.

The chemical reactivity of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone can be attributed to the functional groups present in its structure. The hydroxy group can participate in hydrogen bonding and may act as a nucleophile in certain reactions. The chloro group can undergo nucleophilic substitution reactions, which can be exploited in synthetic pathways to derive other related compounds. Additionally, the quinazolone moiety can engage in electrophilic aromatic substitution reactions due to its electron-rich nature.

Research indicates that quinazolone derivatives exhibit significant biological activities. Specifically, 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone has been studied for its potential anti-cancer properties, with mechanisms involving the inhibition of specific signaling pathways that promote tumor growth. Furthermore, some studies suggest that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration.

The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone can be achieved through several methods. One common approach involves the condensation of appropriate anilines with isocyanates or isothiocyanates under acidic or basic conditions. Another method includes cyclization reactions where substituted phenols react with ortho-formylated compounds followed by cyclization to form the quinazolone structure. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Due to its pharmacological potential, 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone has applications in medicinal chemistry and drug development. Its anti-cancer activity positions it as a candidate for developing novel therapeutic agents against various malignancies. Additionally, its possible anti-inflammatory properties could lead to applications in treating inflammatory diseases.

Interaction studies involving 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone focus on understanding how this compound interacts with biological targets at the molecular level. These studies typically involve assessing binding affinities to specific receptors or enzymes associated with disease pathways. Techniques such as molecular docking simulations and in vitro assays are commonly employed to elucidate these interactions and predict biological outcomes.

Several compounds share structural similarities with 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, including:

  • Quinazolone: The parent structure without additional substituents; serves as a baseline for comparison.
  • 4(3)-Quinazolinone: A related compound that lacks the chloro and hydroxy groups but retains similar core functionality.
  • 5-Chloroquinazolone: This compound has a chloro substituent but differs by lacking the hydroxy group.
  • 2-Hydroxyquinazolone: A derivative featuring the hydroxy group but lacking the chloro substituent.

Unique Features

The uniqueness of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone lies in its specific combination of functional groups that may enhance its biological activity compared to similar compounds. The presence of both chloro and hydroxy groups may contribute to improved solubility and bioavailability, which are critical factors in drug design.

The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone represents a significant area of interest in heterocyclic chemistry due to the compound's unique structural features and potential applications [17]. This quinazolone derivative contains a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a chloro group and a hydroxy group on the phenyl substituent at the 2-position [17] [18]. Classical condensation approaches have historically formed the foundation for quinazolone synthesis, providing reliable pathways to access this important heterocyclic scaffold [7] [19].

Niementowski's Synthesis Modifications

The Niementowski quinazoline synthesis represents one of the most fundamental approaches for constructing the quinazolone core structure [7]. In its classical form, this reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) [7] [8]. For the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, significant modifications to the traditional Niementowski protocol have been developed to accommodate the specific substitution pattern required [4] [7].

A key modification involves the use of 5-chloroanthranilic acid as the starting material, which undergoes condensation with appropriately substituted 2-hydroxybenzamides under controlled temperature conditions [1] [7]. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to generate the quinazolone ring system [4] [19]. The temperature control is crucial, as the classical Niementowski reaction often requires heating to 120-130°C for optimal yields [4] [8].

Table 1: Modified Niementowski Synthesis Conditions for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Starting MaterialsReaction ConditionsCatalystYield (%)Reference
5-Chloroanthranilic acid + 2-hydroxybenzamide130°C, 4 hoursPhosphorus pentoxide65-72 [4] [7]
2-Aminobenzohydrazide + 2-hydroxy-5-chlorobenzaldehyde235-237°CNone97 [1]
Anthranilic acid + 5-chloro-2-hydroxybenzaldehyde120°C, 3 hoursAcetic acid78-85 [3] [7]

Research findings indicate that the incorporation of Lewis acids as catalysts can significantly enhance the efficiency of the modified Niementowski synthesis [3] [19]. For instance, the use of phosphorus pentoxide or phosphorus oxychloride has been shown to facilitate the condensation step and improve overall yields [4] [7]. Additionally, the reaction can be conducted in various solvents, with xylene and acetic acid being particularly effective for achieving high conversion rates [3] [19].

Grimmel-Guinther-Morgan Protocol Adaptations

The Grimmel-Guinther-Morgan protocol represents another classical approach that has been adapted for the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone [19] [21]. This method traditionally involves the reaction of o-aminobenzoic acids with amines in the presence of phosphorus trichloride in toluene, leading to the formation of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines [19].

For the specific synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, several adaptations to the original protocol have been developed [19] [21]. One significant modification involves the use of 5-chloro-2-hydroxybenzoic acid derivatives as the amine component, which enables the direct incorporation of the desired substitution pattern in the final product [19]. The reaction typically proceeds through the formation of an amide intermediate, followed by cyclization to generate the quinazolone ring [19] [21].

Recent adaptations of the Grimmel-Guinther-Morgan protocol have focused on improving reaction efficiency and reducing the formation of byproducts [19] [21]. For example, the use of alternative phosphorus reagents, such as phosphorus oxychloride or phosphorus pentoxide, has been shown to enhance the cyclization step and increase overall yields [19]. Additionally, modifications to the reaction temperature and time have been explored to optimize the formation of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone [19] [21].

Table 2: Grimmel-Guinther-Morgan Protocol Adaptations for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Synthesis

ReactantsPhosphorus ReagentSolventTemperature (°C)Time (h)Yield (%)
o-Aminobenzoic acid + 5-chloro-2-hydroxybenzylaminePCl₃Toluene110270-75
Anthranilic acid + 5-chloro-2-hydroxyphenylaminePOCl₃Xylene140378-82
2-Aminobenzamide + 5-chloro-2-hydroxybenzaldehydeP₂O₅Acetic acid120485-90

Research has demonstrated that the choice of solvent significantly impacts the efficiency of the adapted Grimmel-Guinther-Morgan protocol [19] [21]. While toluene was used in the original method, alternative solvents such as xylene, dioxane, and acetic acid have been explored for the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone [19]. Among these, xylene has been found to be particularly effective due to its high boiling point, which facilitates the cyclization step [19] [21].

Modern Catalytic Strategies

Modern catalytic approaches have revolutionized the synthesis of quinazolone derivatives, including 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, by offering more efficient and selective pathways compared to classical methods [6] [10]. These strategies typically employ transition metal catalysts or alternative energy sources to facilitate key bond-forming steps, resulting in improved yields, shorter reaction times, and milder reaction conditions [6] [20].

Copper-Catalyzed Ullmann N-Arylation Techniques

Copper-catalyzed Ullmann N-arylation has emerged as a powerful synthetic strategy for constructing the quinazolone scaffold present in 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone [6] [20]. This approach typically involves the coupling of 2-halobenzamides with appropriate nitrogen nucleophiles, followed by cyclization to form the quinazolone ring system [6] [20]. For the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, the Ullmann N-arylation can be employed to establish the critical C-N bond that forms part of the heterocyclic core [6] [20].

Recent advances in copper catalysis have led to the development of more efficient and selective Ullmann N-arylation protocols for quinazolone synthesis [6] [20]. For instance, the use of copper(II) chloride as a catalyst, in combination with appropriate ligands, has been shown to facilitate the arylation step under relatively mild conditions [6]. Additionally, the incorporation of visible light as an energy source can further enhance the efficiency of the copper-catalyzed process, as demonstrated in the synthesis of 2,3-disubstituted quinazolinones via a sequential Ullmann N-arylation and C-H oxidative amidation process [6].

The mechanism of the copper-catalyzed Ullmann N-arylation for quinazolone synthesis typically involves several key steps [6] [20]. Initially, the copper catalyst undergoes oxidative addition with the aryl halide component, followed by coordination with the nitrogen nucleophile [6]. Subsequent reductive elimination leads to the formation of the desired C-N bond, and final cyclization generates the quinazolone ring system [6] [20]. For the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, this mechanistic pathway can be adapted by using appropriately substituted starting materials to incorporate the 5-chloro-2-hydroxyphenyl moiety at the 2-position of the quinazolone core [6] [20].

Table 3: Copper-Catalyzed Ullmann N-Arylation Conditions for Quinazolone Synthesis

Copper CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
CuCl₂Eosin YK₂CO₃Dimethylformamide801265-84
CuI1,10-PhenanthrolineCs₂CO₃Dimethyl sulfoxide1102470-78
Cu(OAc)₂2,2'-BipyridineK₃PO₄Acetonitrile901875-82

Research findings indicate that the choice of ligand plays a crucial role in determining the efficiency of the copper-catalyzed Ullmann N-arylation for quinazolone synthesis [6] [20]. Nitrogen-containing bidentate ligands, such as 1,10-phenanthroline and 2,2'-bipyridine, have been found to be particularly effective in stabilizing the copper catalyst and facilitating the arylation step [6]. Additionally, the use of appropriate bases, such as potassium carbonate or cesium carbonate, is essential for achieving high conversion rates and selectivity [6] [20].

Microwave-Assisted Cyclization Methods

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of heterocyclic compounds, including quinazolones, offering significant advantages in terms of reaction time, yield, and selectivity [8] [9]. For the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, microwave irradiation can facilitate the key cyclization step, leading to more efficient formation of the quinazolone ring system [8] [9] [10].

One approach involves the microwave-assisted condensation of 2-aminobenzamides with 5-chloro-2-hydroxybenzaldehyde, which proceeds through the formation of a Schiff base intermediate followed by cyclization to generate the quinazolone core [8] [9]. This method typically employs domestic or specialized microwave ovens operating at frequencies of 300-1200 W, with reaction times ranging from 3 to 30 minutes depending on the specific substrates and conditions [8] [9].

Another microwave-assisted strategy for quinazolone synthesis involves the cyclization of N-acylanthranilic acids or isatoic anhydrides with appropriate amines or amides [8] [10]. For the preparation of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, this approach can be adapted by using 5-chloro-2-hydroxyphenylamine as the amine component, which undergoes condensation with the carbonyl group of the anthranilic acid derivative followed by cyclization to form the desired product [8] [10].

Table 4: Microwave-Assisted Cyclization Methods for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Synthesis

Starting MaterialsMicrowave Power (W)SolventTime (min)CatalystYield (%)
2-Aminobenzamide + 5-chloro-2-hydroxybenzaldehyde300Ethanol3-4None85-92
Isatoic anhydride + 5-chloro-2-hydroxyphenylamine600Acetic acid5-10p-Toluenesulfonic acid80-88
N-acylanthranilic acid + 5-chloro-2-hydroxybenzylamine800Dimethylformamide15-20Zinc chloride75-85

Research has demonstrated that microwave-assisted cyclization offers several advantages over conventional heating methods for quinazolone synthesis [8] [9] [11]. These include shorter reaction times (minutes versus hours), higher yields, improved selectivity, and reduced formation of byproducts [8] [9]. Additionally, the use of microwave irradiation often allows for the reaction to be conducted under solvent-free or reduced-solvent conditions, contributing to the development of more environmentally friendly synthetic protocols [8] [10] [11].

The mechanism of microwave-assisted cyclization for quinazolone synthesis is believed to involve both thermal and non-thermal effects [8] [9]. The thermal effects arise from the efficient and uniform heating provided by microwave irradiation, which accelerates the reaction rate according to the Arrhenius equation [8] [9]. The non-thermal effects, although less well understood, may include specific interactions between the electromagnetic field and polar molecules or transition states, leading to enhanced reactivity and selectivity [8] [9] [11].

Industrial-Scale Production Optimization

The industrial-scale production of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone presents unique challenges that require specialized approaches to ensure efficiency, consistency, and economic viability [12] [14]. Optimization strategies focus on reactor design, process intensification, and solvent selection to maximize yield and purity while minimizing waste generation and energy consumption [12] [14].

Continuous Flow Reactor Implementations

Continuous flow chemistry has emerged as a transformative approach for the industrial-scale synthesis of complex heterocyclic compounds, including 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone [12] [15]. Unlike traditional batch processes, continuous flow reactors enable precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles, making them particularly suitable for the production of quinazolone derivatives [12] [23].

For the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, continuous flow reactors can be implemented at various stages of the synthetic route [12] [15]. For instance, the key condensation step between anthranilic acid derivatives and 5-chloro-2-hydroxyphenyl precursors can be conducted in a plug flow reactor, allowing for precise temperature control and consistent residence times [12] [15]. Similarly, the cyclization step to form the quinazolone ring can be performed in a continuous stirred tank reactor, which facilitates efficient mixing and heat transfer [12] [14].

One of the primary advantages of continuous flow reactors for quinazolone synthesis is the ability to handle potentially hazardous intermediates or reaction conditions more safely than in batch processes [12] [23]. For example, the exothermic nature of certain condensation reactions involved in quinazolone formation can be better managed in flow reactors due to their high surface area-to-volume ratio, which enables efficient heat dissipation [12] [23]. Additionally, the small reactor volumes used in continuous flow systems minimize the inventory of reactive intermediates, reducing the potential impact of any safety incidents [12] [23].

Table 5: Continuous Flow Reactor Parameters for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Production

Reaction StepReactor TypeFlow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Yield (%)
CondensationPlug Flow2-510-15100-1205-1085-90
CyclizationCSTR1-320-30130-15010-1580-85
PurificationContinuous Crystallization0.5-140-6050-701-295-98

Research findings indicate that continuous flow reactors can significantly improve the productivity and efficiency of quinazolone synthesis compared to traditional batch processes [12] [15] [23]. For instance, studies have demonstrated that the implementation of continuous flow technology for the production of functionalized quinazolines can reduce reaction times from hours to minutes while maintaining or even improving yields [12] [14]. Additionally, the precise control over reaction parameters afforded by flow reactors can enhance the selectivity of the process, leading to higher purity products and reduced purification requirements [12] [15].

The scale-up of continuous flow processes for quinazolone production presents both opportunities and challenges [12] [14] [25]. On one hand, the modular nature of flow reactors allows for relatively straightforward scale-up through numbering up (adding parallel reactor units) rather than traditional scale-up (increasing reactor size) [12] [25]. This approach maintains the favorable heat and mass transfer characteristics of the smaller-scale system while increasing overall throughput [12] [25]. On the other hand, challenges such as reactor fouling, pressure drop considerations, and the need for specialized pumping systems must be addressed to ensure reliable long-term operation [12] [14].

Solvent System Optimization Strategies

Solvent selection plays a crucial role in the industrial-scale production of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, influencing reaction efficiency, product purity, and overall process economics [13] [22]. Optimization of solvent systems focuses on identifying solvents or solvent mixtures that maximize yield and selectivity while meeting environmental, safety, and economic criteria [13] [22].

For the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, traditional approaches often employ polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) due to their ability to dissolve a wide range of organic compounds and facilitate nucleophilic substitution reactions [13] [22]. However, these solvents present challenges in terms of environmental impact, toxicity, and high boiling points, which complicate product isolation and solvent recovery [13] [22].

Recent research has focused on developing more sustainable solvent systems for quinazolone synthesis [13] [22] [24]. For instance, the use of green solvents such as ethyl lactate, 2-methyltetrahydrofuran, or cyclopentyl methyl ether has been explored as alternatives to traditional polar aprotic solvents [13] [22]. These greener options offer improved environmental profiles while maintaining acceptable reaction performance for many quinazolone synthesis pathways [13] [22].

Table 6: Solvent System Optimization for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Synthesis

Solvent SystemReaction Time (h)Temperature (°C)Yield (%)E-FactorRecovery (%)
DMF121408245-5075
Ethanol/Water (4:1)8907815-2090
Ethyl Lactate101107510-1592
Deep Eutectic Solvent680805-1095
2-MeTHF141007212-1888

Another innovative approach to solvent optimization involves the use of deep eutectic solvents (DES) for quinazolone synthesis [13] [24]. These systems, typically composed of a hydrogen bond donor and a hydrogen bond acceptor in specific molar ratios, offer unique properties such as low volatility, biodegradability, and the ability to dissolve a wide range of organic compounds [13] [24]. Research has demonstrated that DES systems can effectively facilitate the synthesis of quinazolone derivatives, including 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, under relatively mild conditions with good yields and selectivity [13] [24].

The optimization of solvent systems for industrial-scale quinazolone production also considers practical aspects such as solvent recovery and recycling [13] [22]. Efficient solvent recovery not only reduces the environmental impact of the process but also improves its economic viability by minimizing raw material costs [13] [22]. Techniques such as distillation, membrane separation, and liquid-liquid extraction have been employed for solvent recovery in quinazolone synthesis, with the specific approach depending on the properties of the solvent system and the process requirements [13] [22] [24].

Research findings indicate that the choice of solvent can significantly impact the reaction mechanism and product distribution in quinazolone synthesis [13] [22]. For instance, protic solvents such as alcohols may facilitate certain proton transfer steps in the reaction pathway, while aprotic solvents may favor alternative mechanistic routes [13] [22]. Understanding these solvent effects is crucial for optimizing the synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone and developing robust industrial processes [13] [22] [24].

The comprehensive structural elucidation of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone requires the application of multiple advanced spectroscopic techniques. Each method provides complementary information that collectively enables complete molecular characterization and understanding of the compound's structural features, intermolecular interactions, and solid-state packing arrangements.

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear Magnetic Resonance spectroscopy serves as the primary technique for structural confirmation and detailed analysis of the molecular framework of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. The multinuclear approach utilizing proton Nuclear Magnetic Resonance, carbon-13 Nuclear Magnetic Resonance, and Distortionless Enhancement by Polarization Transfer provides comprehensive information about the molecular structure and electronic environment of all nuclei within the compound [1] [2].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone exhibits characteristic signals that reflect the compound's heterocyclic quinazolone core and substituted phenyl ring system. The amide proton of the quinazolone ring typically appears as a broad singlet in the downfield region between 11.3 and 12.6 parts per million, indicating strong deshielding due to the electron-withdrawing nature of the carbonyl group and potential hydrogen bonding interactions [1] [3] [2].

The aromatic protons of the quinazolone ring system appear in the characteristic aromatic region between 7.5 and 8.5 parts per million. These signals often manifest as doublets or doublets of doublets with coupling constants ranging from 7.0 to 8.5 hertz, reflecting the ortho coupling patterns within the benzene ring fused to the pyrimidine moiety [2] [4]. The most downfield aromatic proton typically corresponds to the hydrogen at position 2 of the quinazolone ring, appearing around 8.1-8.5 parts per million due to the deshielding effect of the adjacent nitrogen atom.

The substituted phenyl ring protons exhibit distinct patterns depending on their substitution pattern. The proton ortho to the hydroxyl group generally appears upfield compared to other aromatic protons due to the electron-donating effect of the hydroxyl substituent, typically observed around 6.8-7.2 parts per million. The protons on the chlorinated ring display characteristic coupling patterns, with the proton meta to the chlorine substituent appearing as a doublet around 7.3-7.6 parts per million [5].

The phenolic hydroxyl proton represents a particularly diagnostic signal, typically appearing as a broad singlet between 9.5 and 11.0 parts per million. This signal may be exchange-broadened and temperature-dependent due to intermolecular hydrogen bonding and proton exchange processes. In deuterated dimethyl sulfoxide solutions, this proton exchange with the solvent may result in signal broadening or complete disappearance [6].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and electronic environment of each carbon atom within the molecule. The carbonyl carbon of the quinazolone ring appears as the most downfield signal, typically observed between 160 and 165 parts per million, consistent with the characteristic chemical shift range for amide carbonyls conjugated with aromatic systems [4] [5].

The quaternary carbon at position 2 of the quinazolone ring, bearing the substituted phenyl group, typically appears between 155 and 160 parts per million. This chemical shift reflects the deshielding effect of the adjacent nitrogen atoms and the attached aromatic substituent. The remaining aromatic carbons of the quinazolone core distribute throughout the aromatic region between 115 and 140 parts per million, with the specific chemical shifts dependent on their electronic environment and substitution patterns [7] [4].

The carbons of the substituted phenyl ring exhibit characteristic chemical shifts that reflect the electronic effects of the hydroxyl and chloro substituents. The carbon bearing the hydroxyl group typically appears around 155-160 parts per million due to the deshielding effect of the oxygen atom. The carbon bearing the chlorine substituent shows a characteristic downfield shift to approximately 130-135 parts per million, while the remaining aromatic carbons appear in the typical aromatic carbon region between 115 and 130 parts per million [5].

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide essential multiplicity information that enables the distinction between quaternary carbons, methine carbons, methylene carbons, and methyl carbons. In the case of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, this technique confirms the presence of quaternary carbons at the carbonyl position and the carbon bearing the phenyl substituent, while identifying all aromatic carbons as methine carbons [8] [3].

The Distortionless Enhancement by Polarization Transfer spectrum typically shows positive signals for quaternary and methylene carbons, while methine and methyl carbons appear as negative signals. This multiplicity information proves particularly valuable for confirming the structural assignment and distinguishing between different carbon environments within the aromatic systems.

Fourier Transform Infrared Vibrational Mode Assignments

Fourier Transform Infrared spectroscopy provides comprehensive information about the functional groups present in 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone and their vibrational characteristics. The infrared spectrum reveals distinct absorption bands that correspond to specific molecular vibrations, enabling detailed structural characterization and confirmation of functional group presence [5] [9].

Carbonyl Stretching Vibrations

The most prominent and diagnostically significant absorption in the infrared spectrum corresponds to the carbonyl stretching vibration of the quinazolone ring. This absorption typically appears as a strong, sharp band between 1677 and 1686 wavenumbers, characteristic of conjugated amide carbonyls. The exact position within this range depends on the degree of conjugation with the aromatic system and potential hydrogen bonding interactions [5] [10].

The carbonyl stretching frequency provides information about the electronic environment of the carbonyl group. In 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, the conjugation with the quinazoline aromatic system results in a slight lowering of the stretching frequency compared to non-conjugated amides, typically appearing around 1677-1680 wavenumbers. This frequency shift reflects the partial double bond character of the carbon-nitrogen bond adjacent to the carbonyl group [11] [10].

Nitrogen-Hydrogen and Oxygen-Hydrogen Stretching Vibrations

The nitrogen-hydrogen stretching vibration of the quinazolone amide group appears as a medium to strong absorption between 3137 and 3297 wavenumbers. This broad absorption range reflects the sensitivity of nitrogen-hydrogen bonds to hydrogen bonding interactions, with lower frequencies indicating stronger hydrogen bonding. The band often appears broad due to the presence of multiple hydrogen bonding environments in the solid state [5] [9].

The phenolic oxygen-hydrogen stretching vibration manifests as a broad, medium-intensity absorption between 3200 and 3600 wavenumbers. The exact position and shape of this band provide information about the hydrogen bonding environment of the hydroxyl group. Free hydroxyl groups absorb around 3600-3650 wavenumbers, while hydrogen-bonded hydroxyl groups show progressively lower frequencies with increasing hydrogen bond strength [12] [9].

Aromatic and Heterocyclic Stretching Vibrations

The aromatic carbon-carbon stretching vibrations appear as multiple medium-intensity absorptions in the 1495-1606 wavenumber region. These bands correspond to the collective stretching motions of the aromatic carbon-carbon bonds within both the quinazolone core and the substituted phenyl ring. The exact positions and intensities of these bands reflect the substitution patterns and electronic effects of the functional groups [9] [13].

The carbon-nitrogen stretching vibrations of the quinazoline ring system contribute to absorptions in the 1447-1608 wavenumber region, often overlapping with aromatic carbon-carbon stretching modes. These vibrations are particularly sensitive to the electronic environment of the nitrogen atoms and may shift based on protonation state or coordination [14] [9].

Carbon-Oxygen and Carbon-Chlorine Stretching Vibrations

The carbon-oxygen stretching vibration of the phenolic hydroxyl group typically appears as a medium-intensity absorption between 1098 and 1437 wavenumbers. This vibration often couples with other molecular motions, resulting in complex multiplet patterns that require careful analysis for accurate assignment [9] [13].

The carbon-chlorine stretching vibration provides a characteristic strong absorption between 757 and 826 wavenumbers. This vibration is relatively isolated from other molecular motions due to the significant mass difference between chlorine and other atoms, making it easily identifiable and diagnostically valuable for confirming the presence of the chloro substituent [5].

Out-of-Plane Vibrational Modes

Out-of-plane aromatic carbon-hydrogen bending vibrations appear as strong absorptions in the 690-900 wavenumber region. These modes are particularly diagnostic for determining substitution patterns on aromatic rings, as different substitution patterns produce characteristic fingerprint absorptions. For the substituted phenyl ring in 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, these modes help confirm the 1,2,4-trisubstitution pattern [9].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation pattern analysis for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. The technique enables accurate mass measurement and structural elucidation through systematic analysis of fragment ions generated under controlled ionization conditions [15] [16].

Molecular Ion Characteristics

The molecular ion peak of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone appears at mass-to-charge ratio 272, corresponding to the molecular formula C₁₄H₉ClN₂O₂. The molecular ion typically exhibits weak to medium intensity, characteristic of aromatic heterocyclic compounds that undergo facile fragmentation under electron impact conditions. The isotope pattern confirms the presence of one chlorine atom through the characteristic 3:1 intensity ratio between the molecular ion and the [M+2]⁺ isotopomer [15].

High-resolution mass measurements enable accurate mass determination to within 5 parts per million, providing definitive confirmation of the molecular formula. The exact mass of 272.0353 atomic mass units matches the calculated mass for the proposed molecular formula, eliminating potential structural isomers and confirming the elemental composition [17].

Primary Fragmentation Pathways

The primary fragmentation of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone proceeds through several characteristic pathways that reflect the stability of resulting fragment ions and the inherent structural features of quinazolone compounds. The loss of the amino group (NH) represents a common fragmentation pathway, generating a fragment ion at mass-to-charge ratio 257 with medium relative intensity. This fragmentation reflects the relative weakness of the carbon-nitrogen bond adjacent to the carbonyl group [15].

The loss of methylene (CH₂) produces a fragment ion at mass-to-charge ratio 258, also exhibiting medium intensity. This fragmentation may involve rearrangement processes that eliminate CH₂ through complex molecular reorganization mechanisms common in aromatic heterocyclic systems [15].

The loss of the formyl group (HCO) generates a fragment ion at mass-to-charge ratio 243, representing another significant fragmentation pathway. This process involves the elimination of the carbonyl oxygen along with an adjacent hydrogen atom, reflecting the electrophilic nature of the carbonyl carbon and its susceptibility to nucleophilic attack during the fragmentation process [15].

Secondary Fragmentation Patterns

Secondary fragmentation processes involve the further breakdown of primary fragment ions, generating smaller fragments that provide additional structural information. The loss of methyl groups (CH₃) from various fragment ions produces ions at mass-to-charge ratio 257, indicating the presence of labile methyl substituents or rearrangement processes that generate methyl radicals [15].

The elimination of cyano groups (CN) results in fragment ions at mass-to-charge ratio 246, reflecting the tendency of nitrogen-containing heterocycles to undergo fragmentation with cyano group loss. This process often involves ring-opening reactions followed by molecular rearrangements that stabilize the resulting carbocation [15].

The loss of oxygen atoms produces fragment ions at mass-to-charge ratio 256, indicating the lability of the hydroxyl substituent under electron impact conditions. This fragmentation typically proceeds through hydrogen migration followed by oxygen elimination, generating stable aromatic cation radicals [15].

Characteristic Base Peak Formation

The base peak in the mass spectrum often corresponds to the loss of hydrogen cyanide (HCN), producing a fragment ion at mass-to-charge ratio 245 with medium to strong relative intensity. This fragmentation represents a particularly favorable process due to the formation of a stable extended aromatic system following HCN elimination. The mechanism involves ring-opening of the quinazolone core followed by hydrogen migration and HCN loss [15].

The final fragmentation leading to small aromatic fragments produces ions at mass-to-charge ratios 93 and 65, corresponding to tropylium and cyclopentadienyl cations, respectively. These highly stable carbocations represent common end products of aromatic compound fragmentation and provide confirmation of the aromatic nature of the parent compound [15].

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, enabling precise determination of molecular geometry, conformational parameters, and solid-state packing arrangements. The technique reveals atomic positions with high precision and provides insights into intermolecular interactions that govern crystal stability [18] [19] [20].

Molecular Packing Analysis

The molecular packing of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone typically adopts one of several common space groups observed for quinazolone derivatives, including P2₁/c, Pbca, or C2/c, depending on the specific intermolecular interactions and crystal growth conditions. These space groups reflect the inherent molecular symmetry and the optimal packing arrangements that minimize lattice energy [18] [19] [20].

The asymmetric unit commonly contains one molecule of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, with Z values of 4 or 8 being typical for these crystal systems. The molecular geometry reveals a nearly planar quinazolone core with the substituted phenyl ring adopting a coplanar or slightly twisted conformation relative to the heterocyclic system. Deviations from planarity are typically minimal, with root-mean-square deviations less than 0.05 angstroms for the quinazolone core atoms [18] [19] [20].

The phenyl ring substitution pattern influences the overall molecular conformation, with the hydroxyl and chloro substituents affecting the torsional angles between the aromatic rings. The dihedral angle between the quinazolone plane and the substituted phenyl ring typically ranges from 0 to 30 degrees, depending on steric interactions and crystal packing forces [21].

Hydrogen Bonding Networks

The crystal structure reveals extensive hydrogen bonding networks that stabilize the three-dimensional arrangement. The quinazolone nitrogen-hydrogen group serves as a primary hydrogen bond donor, forming intermolecular interactions with carbonyl oxygen atoms of neighboring molecules. These interactions typically exhibit donor-acceptor distances ranging from 2.77 to 2.95 angstroms, characteristic of moderate to strong hydrogen bonds [18] [19] [20].

The phenolic hydroxyl group participates in additional hydrogen bonding interactions, either as a donor to carbonyl oxygen atoms or as an acceptor from nitrogen-hydrogen groups. These interactions contribute to the formation of chain-like or sheet-like supramolecular architectures that extend throughout the crystal lattice [20].

Weaker carbon-hydrogen to oxygen hydrogen bonds supplement the primary hydrogen bonding network, involving aromatic carbon-hydrogen groups as donors and carbonyl or hydroxyl oxygen atoms as acceptors. These interactions typically exhibit longer donor-acceptor distances between 3.0 and 3.4 angstroms but contribute significantly to overall crystal stability [18] [19] [20].

π-π Stacking Interactions

The aromatic quinazolone systems participate in π-π stacking interactions that provide additional stabilization to the crystal lattice. These interactions typically involve parallel or slightly offset arrangements of neighboring quinazolone rings with centroid-to-centroid distances ranging from 3.4 to 3.9 angstroms. The optimal stacking distance reflects a balance between attractive dispersion forces and repulsive electrostatic interactions [22] [19].

The substituted phenyl rings may also participate in π-π interactions, either with other phenyl rings or with the quinazolone cores of neighboring molecules. The presence of electron-withdrawing and electron-donating substituents creates complementary electrostatic interactions that enhance the stability of these π-π stacking arrangements [23].

Hirshfeld Surface Interaction Mapping

Hirshfeld surface analysis provides quantitative insights into the intermolecular interactions within the crystal structure of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. This computational technique generates three-dimensional surfaces that visualize the regions of closest intermolecular contact and enables statistical analysis of interaction types and their relative contributions to crystal stability [24] [25] [23].

Contact Analysis and Fingerprint Plots

The Hirshfeld surface analysis reveals the relative importance of different intermolecular contacts within the crystal structure. Hydrogen-hydrogen contacts typically represent the most abundant interaction type, contributing 35-55% of the total surface contacts. These interactions primarily involve aromatic hydrogen atoms and reflect the close packing of molecular surfaces in the crystal lattice [24] [23].

Carbon-hydrogen to heteroatom contacts represent the second most significant interaction type, typically accounting for 20-35% of the total surface interactions. These contacts include carbon-hydrogen to oxygen interactions involving both carbonyl and hydroxyl oxygen atoms, as well as carbon-hydrogen to nitrogen interactions with the quinazolone nitrogen atoms [24] [23].

Oxygen-hydrogen and nitrogen-hydrogen interactions, corresponding to classical hydrogen bonds, typically contribute 5-15% of the total surface contacts but represent the strongest individual interactions within the crystal structure. These interactions appear as characteristic spike-like features in the fingerprint plots, indicating their directional nature and specific geometric requirements [24] [23].

Quantitative Interaction Analysis

The statistical analysis of Hirshfeld surfaces provides quantitative measures of interaction strengths and geometric parameters. The enrichment ratios for different contact types indicate whether specific interactions are favored or disfavored relative to random distribution, providing insights into the driving forces for crystal formation and stability [25] [23].

The curvedness and shape index properties mapped onto the Hirshfeld surface identify regions of π-π stacking interactions through characteristic flat surface areas with low curvedness values. These regions appear as complementary red and blue triangular patches on the shape index surface, indicating the parallel arrangement of aromatic systems [25] [23].

XLogP3

2.6

Dates

Last modified: 08-15-2023

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